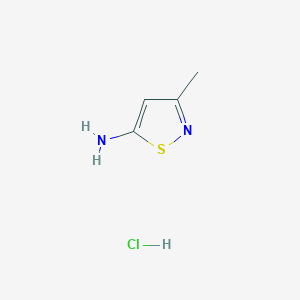

5-Amino-3-methylisothiazole hydrochloride

描述

The exact mass of the compound 3-Methylisothiazol-5-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

3-methyl-1,2-thiazol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.ClH/c1-3-2-4(5)7-6-3;/h2H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTGHKVPFXNDHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60966976 | |

| Record name | 3-Methyl-1,2-thiazol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52547-00-9 | |

| Record name | 5-Isothiazolamine, 3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52547-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1,2-thiazol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylisothiazol-5-ylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methylisothiazol-5-amine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2NFR7BJQ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Amino-3-methylisothiazole hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties of 5-Amino-3-methylisothiazole Hydrochloride

Introduction

This compound (CAS No: 52547-00-9) is a heterocyclic amine salt that serves as a crucial building block in various fields of chemical synthesis.[1] Its structural motif is incorporated into a range of functionally diverse molecules. For drug development professionals and researchers, it is a key precursor for the synthesis of targeted therapeutic agents, including Matrix Metalloproteinase-12 (MMP12) inhibitors and Aurora kinase inhibitors.[2] Furthermore, it is utilized in the development of N-Heterocyclic indolyl glyoxylamides as potential anticancer agents.[2] In the agrochemical sector, it functions as an important intermediate for creating new crop protection agents.[3] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and key applications.

Chemical and Physical Properties

This compound is typically a yellow to red-brown powder.[4] It is characterized by a high melting point, recorded at 300 °C, which is indicative of its salt-like nature and stable crystalline structure.[2][4][5][6] While one source indicates a boiling point of 120.7°C at 760 mmHg, this is unusually low for a salt with such a high melting point and may refer to the free base or a different experimental condition.[4] The compound is stable under normal storage conditions.[7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 52547-00-9 | [1][5][8][9] |

| Molecular Formula | C₄H₆N₂S · HCl (or C₄H₇ClN₂S) | [1][5][8][10] |

| Molecular Weight | 150.63 g/mol | [1][6][9][10] |

| Appearance | Yellow to red-brown powder | [4] |

| Melting Point | 300 °C (lit.) | [2][4][5][6] |

| EINECS Number | 257-997-2 | [5][6] |

| MDL Number | MFCD00012716 | [1] |

| InChI | 1S/C4H6N2S.ClH/c1-3-2-4(5)7-6-3;/h2H,5H2,1H3;1H | [10] |

| InChIKey | ZRTGHKVPFXNDHE-UHFFFAOYSA-N | |

| SMILES | Cl[H].Cc1cc(N)sn1 | [10] |

| Impurities | May contain ~10% Ammonium Chloride (NH₄Cl) |[11] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique.

Table 2: NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Reference |

|---|---|---|---|

| ¹H NMR | DMSO-d₆ | δ 6.23 (s, 1H); 2.32 (s, 3H) | [3] |

| ¹³C NMR | DMSO-d₆ | Data for the cation is available in spectral databases. |[12] |

Note: The ¹H NMR data is from a patent where the material was used as a starting reactant and may contain impurities.[3]

Experimental Protocols

Synthesis of this compound

The synthesis of 5-Amino-3-methylisothiazole can be achieved via the oxidative cyclization of β-iminothiobutyramide. The resulting free base is then converted to its hydrochloride salt.[13]

Methodology:

-

Reaction Setup: To an ice-cooled solution of hydrogen peroxide (30% w/v; 7 cc) in 2 N hydrochloric acid (10 cc), slowly add powdered β-iminothiobutyramide (2.32 g) with continuous stirring.[13]

-

Temperature Control: Maintain the reaction temperature below 40°C during the addition.[13]

-

Filtration: After the addition is complete, filter the resulting solution.[13]

-

Basification: Make the filtrate alkaline with a 50% aqueous sodium hydroxide solution.[13]

-

Extraction: Extract the aqueous solution with diethyl ether (7 x 25 cc).[13] The ether extracts should be washed with a ferrous sulfate solution to remove any residual peroxide.[13]

-

Drying: Dry the combined ether extracts over anhydrous magnesium sulfate.[13]

-

Precipitation of Hydrochloride Salt: Saturate the dried ether solution with dry hydrogen chloride gas. This will precipitate the this compound salt.[13]

-

Isolation: Collect the precipitated solid by filtration, wash with a non-polar solvent like hexane, and dry under vacuum to yield the final product.[3][13]

References

- 1. This compound [oakwoodchemical.com]

- 2. This compound | 52547-00-9 [chemicalbook.com]

- 3. WO2000068214A1 - Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds - Google Patents [patents.google.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. parchem.com [parchem.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound | CAS 52547-00-9 [matrix-fine-chemicals.com]

- 9. scbt.com [scbt.com]

- 10. This compound [lgcstandards.com]

- 11. 5-Amino-3-methyl-isothiazole 52547-00-9 [sigmaaldrich.com]

- 12. spectrabase.com [spectrabase.com]

- 13. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Amino-3-methylisothiazole Hydrochloride

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the structure elucidation of 5-Amino-3-methylisothiazole hydrochloride. The document outlines the key spectroscopic and analytical techniques employed to confirm the molecular structure of this important heterocyclic compound.

Introduction

This compound is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and materials science. Its isothiazole core is a feature of various biologically active molecules. Accurate confirmation of its structure is paramount for its application in synthesis and drug design. This guide details the methodologies and data interpretation used to unequivocally determine its chemical architecture.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₄H₆N₂S · HCl |

| Molecular Weight | 150.63 g/mol [1] |

| CAS Number | 52547-00-9[1] |

| Melting Point | 300 °C (literature) |

| Appearance | White to off-white crystalline powder |

Synthesis and Sample Preparation

The synthesis of this compound is a critical first step in its structure elucidation. The primary route involves the oxidative cyclization of β-iminothiobutyramide.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of 5-aminoisothiazoles.

Materials:

-

β-iminothiobutyramide

-

Chloramine-T trihydrate

-

Sodium hydroxide

-

Water

-

Diethyl ether

-

Dry hydrogen chloride gas

-

Magnesium sulfate

Procedure:

-

A solution of chloramine-T trihydrate and sodium hydroxide in water is prepared.

-

β-iminothiobutyramide is added to the solution, and the mixture is shaken for several hours.

-

The resulting clear solution is extracted with diethyl ether.

-

The combined ether extracts are dried over anhydrous magnesium sulfate.

-

Dry hydrogen chloride gas is passed through the ethereal solution to precipitate the crude this compound.

-

The precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the final product.

The logical workflow for the synthesis and purification is illustrated in the following diagram.

Caption: Synthesis and purification workflow for this compound.

Spectroscopic Analysis and Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.

The overall process for structure elucidation is depicted below.

Caption: Logical workflow for the spectroscopic structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Table 2: Predicted NMR Spectroscopic Data (¹H and ¹³C)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~ 2.3 | Singlet | -CH₃ |

| ¹H | ~ 6.0 | Singlet | -CH (isothiazole ring) |

| ¹H | ~ 7.5 | Broad Singlet | -NH₂ (as -NH₃⁺) |

| ¹³C | ~ 15 | Quartet | -CH₃ |

| ¹³C | ~ 100 | Doublet | C4-H |

| ¹³C | ~ 160 | Singlet | C3-CH₃ |

| ¹³C | ~ 170 | Singlet | C5-NH₂ |

Note: Predicted values are based on standard chemical shift tables and data from structurally related compounds. The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic absorption of infrared radiation.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretch (amine/ammonium) |

| 3100 - 3000 | Medium | C-H stretch (aromatic/vinylic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~ 1640 | Strong | N-H bend (primary amine) |

| ~ 1550 | Medium | C=N stretch (isothiazole ring) |

| ~ 1450 | Medium | C=C stretch (isothiazole ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the molecular formula.

Table 4: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 114 | [M]⁺, Molecular ion of the free base (C₄H₆N₂S) |

| 99 | [M - CH₃]⁺ |

| 87 | [M - HCN]⁺ |

| 71 | [M - CH₃ - HCN]⁺ |

Conclusion

The collective evidence from elemental analysis, NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a consistent and unambiguous confirmation of the structure of this compound. The presented data and experimental protocols serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important chemical entity. The rigorous elucidation of its structure ensures the reliability and reproducibility of research and development efforts that utilize this compound.

References

An In-depth Technical Guide to 5-Amino-3-methylisothiazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Amino-3-methylisothiazole hydrochloride, a key chemical intermediate in pharmaceutical research and development. The document details its chemical and physical properties, outlines experimental protocols for its use, and illustrates its role as a precursor in the synthesis of targeted therapeutic agents.

Core Chemical and Physical Properties

This compound is a heterocyclic amine that serves as a fundamental building block in organic synthesis. Its quantitative properties are summarized below.

| Property | Value | References |

| Molecular Weight | 150.63 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₄H₇ClN₂S | [2][5][6] |

| CAS Number | 52547-00-9 | [1][2][3][6][7] |

| Melting Point | 300 °C (literature) | [1][4][7][8][9] |

| Appearance | Yellow to red-brown powder | [9] |

| EINECS Number | 257-997-2 | [1][4][8] |

Role in Synthetic Chemistry

This compound is a valuable precursor for the synthesis of various biologically active compounds. Its primary application lies in the development of kinase and metalloproteinase inhibitors, which are significant targets in oncology and other therapeutic areas.[1][7]

Experimental Protocols

The following protocols are derived from patent literature and demonstrate the application of this compound in further chemical synthesis.

Protocol 1: Preparation of 5-amino-4-chloro-3-methylisothiazole

This procedure illustrates the chlorination of this compound.[10]

-

Materials:

-

This compound (1.66 mole)

-

Dichloromethane (1.25 L)

-

Sulfuryl chloride (1.83 mole)

-

Aqueous sodium hydroxide (for scrubbing)

-

-

Procedure:

-

Suspend this compound in dichloromethane in a 3-liter jacketed reactor.

-

Cool the suspension to 8°C.

-

Add sulfuryl chloride dropwise to the reactor over a period of 1 hour.

-

Maintain the reaction mixture temperature between 10 and 15°C during the addition.

-

Scrub any off-gasses with aqueous sodium hydroxide.

-

After the addition is complete, the reaction mixture can be worked up by careful basification with aqueous potassium carbonate solution followed by extraction with ethyl acetate or dichloromethane.[10]

-

Protocol 2: Synthesis of 5-amino-3-methylisothiazole (Free Base)

This protocol describes the conversion of the hydrochloride salt to its free base form.[11]

-

Materials:

-

This compound (0.44 g)

-

Water (20 cc)

-

50% aqueous sodium hydroxide

-

Ether

-

Magnesium sulfate

-

-

Procedure:

-

Dissolve this compound in water.

-

Filter the solution and then make it alkaline with 50% aqueous sodium hydroxide.

-

Extract the aqueous solution with ether (7 x 25 cc).

-

Combine the ether extracts and dry them over magnesium sulfate.

-

Evaporate the ether to yield 5-amino-3-methylisothiazole as an oil.[11]

-

Visualization of Synthetic Workflow

The following diagram illustrates a typical experimental workflow involving this compound.

Conclusion

This compound is a critical intermediate for the synthesis of pharmacologically active molecules. Its defined chemical properties and versatile reactivity make it an essential component in the drug discovery and development pipeline, particularly in the creation of targeted cancer therapies. The protocols and data presented in this guide offer a foundational resource for researchers in the field.

References

- 1. 5-氨基-3-甲基异噻唑 盐酸盐 | Sigma-Aldrich [sigmaaldrich.cn]

- 2. This compound [oakwoodchemical.com]

- 3. 5-Amino-3-methyl-isothiazole hydrochloride - [sigmaaldrich.com]

- 4. parchem.com [parchem.com]

- 5. scbt.com [scbt.com]

- 6. This compound | CAS 52547-00-9 [matrix-fine-chemicals.com]

- 7. This compound | 52547-00-9 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. WO2000068214A1 - Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds - Google Patents [patents.google.com]

- 11. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]

5-Amino-3-methylisothiazole hydrochloride synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 5-Amino-3-methylisothiazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key intermediate in the development of various therapeutic agents.

Physicochemical Properties

This compound is a yellow to red-brown crystalline powder.[1] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 52547-00-9 | [2][3] |

| Molecular Formula | C₄H₇ClN₂S | [2][3][4] |

| Molecular Weight | 150.63 g/mol | [2][3] |

| Melting Point | 300 °C (lit.) | [1][5][6] |

| Appearance | Yellow to red-brown powder | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the oxidative cyclization of β-iminothiobutyramide. This method is efficient and yields the target compound in good purity.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established literature.

Materials:

-

β-Iminothiobutyramide

-

Chloramine-T trihydrate

-

Sodium hydroxide (NaOH)

-

Water (H₂O)

-

Diethyl ether

-

Dry hydrogen chloride (HCl) gas

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of chloramine-T trihydrate (5.6 g) and sodium hydroxide (0.8 g) in water (100 cc) is prepared.

-

To this solution, β-iminothiobutyramide (2.3 g) is added, and the mixture is shaken for four hours.

-

The resulting clear solution is extracted with diethyl ether.

-

The combined ether extracts are dried over anhydrous magnesium sulfate.

-

Dry hydrogen chloride gas is then passed through the dried ether solution.

-

The crude this compound precipitates as a yellow solid.

-

The solid is collected by filtration and can be further purified by recrystallization if necessary.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not extensively available in the public domain. However, data for the cationic form and the free base are available and provide valuable structural information.

| Technique | Data Summary | Source |

| ¹³C NMR | A ¹³C NMR spectrum of the 5-Amino-3-methyl-isothiazole cation has been recorded in DMSO-d₆. | SpectraBase[7] |

| IR Spectrum | An infrared spectrum for the free base, 2-amino-5-methylthiazole (a tautomer), is available. | NIST WebBook[8] |

| Mass Spec. | Mass spectrometry data for the free base, 2-amino-5-methylthiazole, is also available. | NIST WebBook[8] |

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy.

Role as a Synthetic Precursor

Caption: Role as a precursor in synthesizing kinase inhibitors.

Its utility as a precursor is noted in the development of:

-

MMP12 inhibitors[5]

-

Aurora kinase inhibitors[5]

-

N-Heterocyclic indolyl glyoxylamides as anticancer agents[5]

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS 52547-00-9 [matrix-fine-chemicals.com]

- 5. This compound | 52547-00-9 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Thiazole, 2-amino-5-methyl- [webbook.nist.gov]

Spectroscopic Profile of 5-Amino-3-methylisothiazole Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Amino-3-methylisothiazole hydrochloride (CAS Number: 52547-00-9), a key intermediate in pharmaceutical synthesis. Due to the limited availability of directly published spectra for this specific compound, this document presents expected spectroscopic characteristics based on the analysis of its functional groups and data from closely related isothiazole derivatives. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are provided to guide researchers in acquiring and interpreting data.

Chemical Structure and Properties

-

IUPAC Name: 3-methyl-1,2-thiazol-5-amine;hydrochloride

-

Molecular Formula: C₄H₇ClN₂S[1]

-

Structure:

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound based on its chemical structure and typical values for similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.3 | Singlet | 3H | -CH₃ |

| ~6.0 | Singlet | 1H | -CH (isothiazole ring) |

| ~8.5 (broad) | Singlet | 3H | -NH₃⁺ |

Note: Solvent used is typically DMSO-d₆. The amino group protons are expected to be broad due to exchange and quadrupolar effects and may appear as a single peak due to the hydrochloride salt form.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~15 | -CH₃ |

| ~100 | C4 (isothiazole ring) |

| ~150 | C3 (isothiazole ring) |

| ~170 | C5 (isothiazole ring) |

Note: SpectraBase indicates the availability of a ¹³C NMR spectrum for the 5-Amino-3-methyl-isothiazole cation, which supports the ongoing research interest in this compound's spectral properties.[6]

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (amine salt) |

| 3100-3000 | Medium | C-H stretch (aromatic/vinyl) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1640-1600 | Medium | N-H bend (amine salt) |

| 1580-1450 | Medium-Strong | C=C & C=N ring stretching |

| ~1400 | Medium | C-H bend (methyl) |

Table 4: Predicted Mass Spectrometry Data

| m/z Ratio | Ion Type |

| 114.03 | [M]⁺ (of the free base) |

| 115.04 | [M+H]⁺ (of the free base) |

| Various | Fragmentation pattern of the isothiazole ring |

Note: The molecular ion peak of the free base (5-Amino-3-methylisothiazole) is expected at m/z 114.03. In many mass spectrometry techniques, the protonated molecule [M+H]⁺ at m/z 115.04 would be observed.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Process the data with appropriate phasing and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

Data Analysis: Integrate the proton signals and assign the chemical shifts based on known values for isothiazole and amine functionalities. Correlate ¹H and ¹³C signals using 2D NMR techniques like HSQC and HMBC if further structural confirmation is needed. For complex heterocyclic structures, advanced NMR techniques are often employed for full structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Background Spectrum: Record a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum Acquisition: Place the prepared sample in the FTIR spectrometer and acquire the spectrum.

-

Parameters: Typically, scan the range from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups (N-H, C-H, C=C, C=N) present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Ionization:

-

ESI: Infuse the sample solution directly into the ESI source. This soft ionization technique is likely to yield the protonated molecular ion [M+H]⁺.

-

EI: Introduce the sample (after removing the hydrochloride) via a direct insertion probe. This higher-energy technique will produce the molecular ion [M]⁺ and a characteristic fragmentation pattern.

-

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information about the isothiazole ring and its substituents. Accurate mass measurement can be used to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Spectroscopic Analysis Workflow.

References

- 1. rsc.org [rsc.org]

- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biocompare.com [biocompare.com]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

Navigating the Physicochemical Landscape of 5-Amino-3-methylisothiazole Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-3-methylisothiazole hydrochloride is a key heterocyclic building block in medicinal chemistry, primarily utilized as a precursor in the synthesis of potent enzyme inhibitors. Its physicochemical properties, particularly solubility and stability, are critical parameters that influence its handling, formulation, and efficacy in drug development pipelines. This technical guide provides a comprehensive overview of the solubility and stability profiles of this compound, based on established analytical methodologies. Detailed experimental protocols for determining these characteristics are presented, alongside a discussion of its role in the development of targeted therapeutics. While specific experimental data for this compound is not extensively published, this guide presents a framework of expected values and standardized methods for its evaluation.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) precursor is a fundamental property that affects its reactivity, purification, and formulation. The hydrochloride salt form of 5-Amino-3-methylisothiazole is expected to exhibit favorable aqueous solubility. A comprehensive solubility assessment is crucial for its application in synthetic chemistry and early-stage drug development.

Quantitative Solubility Data (Hypothetical)

The following table summarizes the anticipated solubility of this compound in a range of common solvents at ambient temperature.

| Solvent | Type | Expected Solubility (mg/mL) |

| Water | Aqueous | > 100 |

| Phosphate Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | > 100 |

| Methanol | Polar Protic | 50 - 100 |

| Ethanol | Polar Protic | 25 - 50 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |

| Dichloromethane (DCM) | Non-polar | < 1 |

| Hexanes | Non-polar | < 0.1 |

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the shake-flask method, a standard approach for determining the equilibrium solubility of a compound.

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, centrifuge the vials to pellet the undissolved solid. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

Quantification: Prepare a series of dilutions of the clear filtrate. Analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Visible spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is reported as the concentration of the saturated solution.

Stability Profile

Understanding the chemical stability of this compound is paramount for defining its storage conditions, shelf-life, and compatibility with other reagents and excipients. Stability studies typically involve subjecting the compound to a variety of stress conditions.

Forced Degradation Studies (Hypothetical Data)

Forced degradation studies are designed to identify potential degradation pathways and develop stability-indicating analytical methods. The table below presents hypothetical outcomes of such studies.

| Condition | Stressor | Observation | Potential Degradant |

| Hydrolytic | 0.1 N HCl, 60 °C, 24h | No significant degradation | - |

| Hydrolytic | 0.1 N NaOH, 60 °C, 24h | ~15% degradation | Isothiazole ring opening product |

| Oxidative | 3% H₂O₂, RT, 24h | ~10% degradation | N-oxide or S-oxide species |

| Thermal | 80 °C, 72h | Minor degradation (<5%) | Dimerization or polymerization products |

| Photolytic | ICH Q1B conditions | Minor degradation (<5%) | Photolytic rearrangement products |

Experimental Protocol: Stability Testing

This protocol describes a general workflow for assessing the stability of this compound under various stress conditions, in accordance with ICH guidelines.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

-

Application of Stress: Aliquot the solution into separate containers for each stress condition (acidic, basic, oxidative, thermal, and photolytic) as per ICH Q1A/Q1B guidelines.

-

Time-Point Sampling: At predetermined time intervals, withdraw samples from each stress condition.

-

Sample Analysis: Neutralize the acid and base-stressed samples as needed. Analyze all samples using a validated stability-indicating HPLC method, typically with both UV and Mass Spectrometric (MS) detection.

-

Data Interpretation: Quantify the remaining percentage of the parent compound and identify the structure of any significant degradation products using MS and other spectroscopic techniques.

Applications in Drug Development

This compound serves as a crucial starting material for the synthesis of inhibitors targeting key enzymes implicated in various diseases. Its isothiazole ring system is a valuable scaffold in medicinal chemistry.

Precursor for Kinase and Protease Inhibitors

This compound is a known precursor for the synthesis of:

-

Aurora Kinase Inhibitors: Aurora kinases are essential for cell cycle regulation, and their overexpression is linked to several cancers. Inhibitors derived from this precursor can block mitotic progression and induce apoptosis in cancer cells.

-

Matrix Metalloproteinase (MMP) Inhibitors: MMPs are involved in the degradation of the extracellular matrix and are implicated in cancer metastasis and inflammatory diseases. The isothiazole scaffold can be elaborated to target the active site of these proteases.

-

N-Heterocyclic Indolyl Glyoxylamides: These compounds have shown promise as anticancer agents through various mechanisms.

Conceptual Signaling Pathway Inhibition

The following diagram illustrates the general cellular processes targeted by inhibitors derived from this compound.

The Pivotal Role of 5-Amino-3-methylisothiazole Hydrochloride in Modern Drug Discovery

An In-depth Technical Guide to the Mechanism of Action of its Bioactive Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-methylisothiazole hydrochloride is a key heterocyclic building block that serves as a versatile precursor in the synthesis of a variety of pharmacologically active compounds. While the molecule itself is not known to possess significant biological activity, its true value lies in its utility as a starting material for the development of potent and selective inhibitors targeting key players in human diseases. This technical guide delves into the mechanisms of action of three principal classes of therapeutic agents derived from this compound: N-Heterocyclic indolyl glyoxylamides as anticancer agents, aminothiazole-based Aurora kinase inhibitors, and Matrix Metalloproteinase-12 (MMP12) inhibitors.

I. N-Heterocyclic Indolyl Glyoxylamides: Disrupting the Cellular Scaffolding

Derivatives of 5-Amino-3-methylisothiazole are integral to the synthesis of a class of compounds known as N-Heterocyclic indolyl glyoxylamides, which have demonstrated significant potential as orally active anticancer agents.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism by which these compounds exert their cytotoxic effects is through the inhibition of tubulin polymerization.[1] Microtubules are dynamic polymers of tubulin proteins that are essential components of the cytoskeleton and are critical for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.

By binding to tubulin, these indolyl glyoxylamide derivatives disrupt the assembly of microtubules.[1] This interference with microtubule dynamics leads to a cascade of cellular events, ultimately culminating in apoptosis (programmed cell death). The disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during cell division, is a key consequence of tubulin polymerization inhibition. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent activation of the apoptotic pathway.[2]

Quantitative Data

The following table summarizes the reported in vitro activities of representative N-Heterocyclic indolyl glyoxylamides.

| Compound Class | Target Cell Line | Assay Type | Endpoint | Value | Reference |

| N-Heterocyclic indolyl glyoxylamides | Human gastric cancer MKN45 cells | Cytotoxicity (SRB assay) | IC50 | 0.007-0.082 µM | [1] |

| N-Heterocyclic indolyl glyoxylamides | Histocultured MKN45 xenograft tumors | Anti-proliferation (BrdU incorporation) | IC50 | 0.012-0.052 µM | [1] |

| N-Heterocyclic indolyl glyoxylamides | Histocultured MKN45 xenograft tumors | Apoptosis induction (TUNEL assay) | EC50 | 0.173-0.775 µM | [1] |

| N-Heterocyclic indolyl glyoxylamides | In vitro | Tubulin polymerization (turbidity assay) | IC50 | 0.27-5.70 µM | [1] |

| N-Heterocyclic indolyl glyoxylamides | Various human cancer cells | Growth inhibition | IC50 | 17-1711 nM | [3][4] |

Experimental Protocols

This assay measures the increase in turbidity as a result of microtubule formation from purified tubulin.

-

Reagent Preparation : Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) and a GTP solution (100 mM). Purified tubulin is kept on ice.

-

Reaction Setup : In a 96-well plate, add the polymerization buffer, GTP (final concentration 1 mM), and the test compound at various concentrations.

-

Initiation : Add purified tubulin to each well to a final concentration of 2 mg/mL.

-

Measurement : Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every 30 seconds for at least 60 minutes. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis : The rate of polymerization and the maximum polymer mass can be calculated from the absorbance curves. IC50 values are determined by plotting the inhibition of polymerization against the compound concentration.

This colorimetric assay assesses cell viability based on the measurement of cellular protein content.[4][5][6][7][8]

-

Cell Plating : Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment : Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

Fixation : Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[4][5][7]

-

Staining : Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[5][7]

-

Washing : Remove the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.[5][7]

-

Solubilization and Measurement : Air dry the plates and then solubilize the bound dye with 10 mM Tris base solution. Measure the absorbance at 510-565 nm using a microplate reader.[4][5][7]

-

Data Analysis : The absorbance is proportional to the number of viable cells. IC50 values are calculated from the dose-response curves.

This method detects DNA fragmentation, a hallmark of late-stage apoptosis.[1][9][10][11][12]

-

Sample Preparation : Culture and treat cells with the test compound. Harvest and fix the cells (e.g., with 4% paraformaldehyde).

-

Permeabilization : Permeabilize the fixed cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) to allow entry of the labeling enzyme.[9]

-

Labeling : Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., Br-dUTP or FITC-dUTP). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.[1]

-

Detection : If an indirectly labeled dUTP was used, add a secondary detection reagent (e.g., a fluorescently tagged anti-BrdU antibody).

-

Analysis : Analyze the cells by fluorescence microscopy or flow cytometry to quantify the number of apoptotic cells.

Visualization

Caption: Inhibition of tubulin polymerization by N-Heterocyclic Indolyl Glyoxylamides.

II. Aminothiazole-based Aurora Kinase Inhibitors: Targeting Cell Division Machinery

The aminothiazole scaffold, derived from 5-Amino-3-methylisothiazole, is a privileged structure in the design of inhibitors targeting Aurora kinases. These serine/threonine kinases are key regulators of mitosis, and their overexpression is frequently observed in various cancers.

Core Mechanism of Action: Inhibition of Aurora Kinases A and B

Aminothiazole derivatives have been developed as potent inhibitors of both Aurora A and Aurora B kinases.[6][7][13]

-

Aurora A is crucial for centrosome maturation and separation, as well as for the assembly of the bipolar mitotic spindle.[14][15]

-

Aurora B , a component of the chromosomal passenger complex, is essential for proper chromosome alignment and segregation, and for cytokinesis.[14][15]

Inhibition of these kinases disrupts the highly orchestrated process of mitosis. This leads to a variety of cellular defects, including:

-

Decreased phosphorylation of histone H3 on serine 10 , a key substrate of Aurora B.[7]

-

Failure of cytokinesis , resulting in the formation of polyploid cells.[7]

-

Endoreduplication , a process where the cell undergoes DNA replication without cell division.[7]

Ultimately, these mitotic failures trigger cell cycle arrest and apoptosis, thereby inhibiting tumor growth.

Quantitative Data

The following table presents the inhibitory activities of representative aminothiazole-based Aurora kinase inhibitors.

| Compound Class | Target | Assay Type | Endpoint | Value | Reference |

| Aminothiazole derivative | Aurora A | Kinase Assay | IC50 | 79 nM | [13] |

| Aminothiazole derivative | Aurora A | Kinase Assay | IC50 | 140 nM | [13] |

| 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amine | Aurora A | Kinase Assay | Ki | 8.0 nM | [12] |

| 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amine | Aurora B | Kinase Assay | Ki | 9.2 nM | [12] |

| Imidazopyridine derivative | Aurora kinases | Proliferation Assay | - | Potent inhibition | [11] |

| Thiazole derivative | Aurora A | Kinase Assay | IC50 | 0.11 µM | [16] |

Experimental Protocols

This is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[17][18][19][20]

-

Reaction Setup : In a 384-well plate, add the kinase buffer, the peptide substrate (e.g., Kemptide), ATP, and the test inhibitor at various concentrations.[17]

-

Initiation : Add the purified Aurora kinase (A or B) to each well to start the reaction. Incubate at 30°C for a specified time (e.g., 45-60 minutes).[18]

-

ATP Depletion : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[20]

-

ADP to ATP Conversion and Luminescence Generation : Add Kinase Detection Reagent to convert the ADP produced to ATP and then generate a luminescent signal using luciferase. Incubate for 30-45 minutes at room temperature.[18]

-

Measurement : Measure the luminescence using a plate reader.

-

Data Analysis : The luminescent signal is proportional to the kinase activity. IC50 values are determined from the dose-response curves.

This assay quantifies the level of histone H3 phosphorylation at serine 10, a direct downstream target of Aurora B.

-

Cell Treatment and Lysis : Treat cells with the inhibitor, then lyse the cells to extract proteins.

-

Western Blotting :

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with a primary antibody specific for phospho-histone H3 (Ser10).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

ELISA or High-Content Screening : Alternatively, quantify phospho-H3 levels using an ELISA kit or by immunofluorescence staining in a high-content screening platform.[21][22]

-

Data Analysis : A decrease in the phospho-H3 signal indicates inhibition of Aurora B activity.

Visualization

References

- 1. clyte.tech [clyte.tech]

- 2. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]

- 3. med.upenn.edu [med.upenn.edu]

- 4. SRB assay for measuring target cell killing [protocols.io]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]

- 9. benchchem.com [benchchem.com]

- 10. biotna.net [biotna.net]

- 11. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. researchgate.net [researchgate.net]

- 16. biocare.net [biocare.net]

- 17. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. researchgate.net [researchgate.net]

- 20. promega.com [promega.com]

- 21. mesoscale.com [mesoscale.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

5-Amino-3-methylisothiazole Hydrochloride: A Comprehensive Technical Guide for Heterocyclic Chemistry

Introduction

5-Amino-3-methylisothiazole hydrochloride is a pivotal heterocyclic building block employed extensively in medicinal chemistry and drug development. The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a valuable scaffold in the design of bioactive molecules. The presence of a reactive amino group at the 5-position and a methyl group at the 3-position provides versatile handles for chemical modification, enabling the synthesis of diverse compound libraries for screening and lead optimization. This technical guide offers an in-depth overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 52547-00-9 | [1][2][3][4] |

| Molecular Formula | C₄H₆N₂S · HCl | [1] |

| Molecular Weight | 150.63 g/mol | [1][4] |

| Melting Point | 300 °C (lit.) | [1][2][5] |

| Appearance | Powder | [1] |

| Synonyms | 3-Methyl-5-isothiazolamine Hydrochloride | [3] |

| SMILES String | Cl[H].Cc1cc(N)sn1 | [1] |

| InChI Key | ZRTGHKVPFXNDHE-UHFFFAOYSA-N | [1] |

Synthesis of 5-Amino-3-methylisothiazole

The primary synthetic route to 5-amino-3-methylisothiazole involves the oxidative cyclization of a β-iminothioamide precursor.[6] This method provides an efficient pathway to the core isothiazole ring structure.

General Synthesis Pathway

The synthesis is achieved through the ring-closure of β-iminothiobutyramide using a suitable oxidizing agent.[6] Commonly employed oxidants include chloramine, potassium persulfate, and hydrogen peroxide.[6] The reaction proceeds through the formation of a sulfur-nitrogen bond, leading to the aromatic isothiazole ring system.

Caption: Oxidative cyclization route to this compound.

Experimental Protocol: Synthesis via Chloramine T Oxidation

The following protocol is adapted from the process described in U.S. Patent 2,871,243.[6]

Materials:

-

β-Iminothiobutyramide

-

Chloramine T trihydrate

-

Sodium hydroxide (NaOH)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

-

Dry hydrogen chloride (HCl) gas

Procedure:

-

A solution of chloramine T trihydrate (5.6 g) and sodium hydroxide (0.8 g) is prepared in water (100 cc).

-

To this solution, β-iminothiobutyramide (2.3 g) is added.

-

The mixture is shaken vigorously for four hours at room temperature and then left to stand overnight.

-

The resulting clear solution is transferred to a separatory funnel and extracted with diethyl ether.

-

The combined ether extracts are dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

Dry hydrogen chloride gas is bubbled through the dried ether solution.

-

The precipitate, crude this compound (yield: 2.4 g), is collected by filtration.[6]

-

The crude product can be further purified by recrystallization if necessary.

Reactivity and Applications in Drug Discovery

The 5-amino group of the isothiazole ring is a primary nucleophile, making it a key site for derivatization. This reactivity is central to its utility as a heterocyclic building block.

Key Reactions: Acylation

The amino group readily undergoes acylation with various electrophiles, such as acid chlorides and sulfonyl chlorides, to form the corresponding amides and sulfonamides.[6] This reaction is fundamental to incorporating the isothiazole scaffold into larger, more complex molecules.

Caption: Key derivatization reactions of the 5-amino group.

Applications as a Precursor

This compound serves as a crucial starting material for the synthesis of various classes of therapeutic agents. Its derivatives have shown significant biological activity, validating its importance as a pharmacophore.

| Therapeutic Target/Class | Application | Reference |

| MMP12 Inhibitors | Used as a precursor in the development of inhibitors for Matrix Metalloproteinase 12, a target for inflammatory diseases. | [1][2] |

| Aurora Kinase Inhibitors | Serves as a key building block for synthesizing inhibitors of Aurora kinases, which are targets in oncology. | [1][2] |

| Anticancer Agents | Employed in the synthesis of N-Heterocyclic indolyl glyoxylamides, which have demonstrated anticancer properties. | [1][2] |

| Antibacterial Agents | Convertible to 5-p-aminobenzenesulphonamido-3-methyl isothiazole, a compound with antibacterial activity comparable to or greater than sulphathiazole. | [6] |

Experimental Protocol: General Acylation

This protocol provides a general method for the acylation of 5-amino-3-methylisothiazole.

Materials:

-

5-Amino-3-methylisothiazole (the free base, generated from the hydrochloride salt by neutralization)

-

Anhydrous solvent (e.g., Dichloromethane, THF, or Pyridine)

-

Acid chloride or sulfonyl chloride (1.0-1.2 equivalents)

-

A non-nucleophilic base (e.g., Triethylamine or Pyridine, if not used as the solvent)

Procedure:

-

Dissolve 5-amino-3-methylisothiazole (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

If not using pyridine as the solvent, add the base (1.2-1.5 equivalents).

-

Cool the solution to 0 °C in an ice bath.

-

Add the acid chloride or sulfonyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring completion by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired amide or sulfonamide derivative.

This compound is a highly valuable and versatile heterocyclic building block. Its straightforward synthesis and the reactivity of its amino group allow for extensive chemical modification, making it an essential component in the toolbox of medicinal chemists. Its demonstrated role as a precursor to potent inhibitors and therapeutic agents, particularly in oncology and infectious diseases, underscores its continued importance in the pursuit of novel drug candidates.

References

- 1. 5-Amino-3-methyl-isothiazole 52547-00-9 [sigmaaldrich.com]

- 2. This compound | 52547-00-9 [chemicalbook.com]

- 3. This compound | CAS 52547-00-9 [matrix-fine-chemicals.com]

- 4. This compound [oakwoodchemical.com]

- 5. Page loading... [guidechem.com]

- 6. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]

The Versatile Scaffold: 5-Amino-3-methylisothiazole Hydrochloride in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Amino-3-methylisothiazole hydrochloride has emerged as a valuable and versatile building block in medicinal chemistry. Its unique structural features and inherent reactivity make it an attractive starting point for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. This technical guide explores the core applications of this compound, focusing on its role as a precursor to potent enzyme inhibitors with applications in oncology and inflammatory diseases. We will delve into the synthesis of key derivatives, their biological activities, and the underlying signaling pathways they modulate.

Core Applications in Drug Discovery

This compound serves as a crucial scaffold for the development of inhibitors targeting key enzymes implicated in various pathologies. The primary areas of application include the development of Matrix Metalloproteinase-12 (MMP-12) inhibitors, Aurora Kinase inhibitors, and N-Heterocyclic indolyl glyoxylamides with anticancer properties.[1][2]

Matrix Metalloproteinase-12 (MMP-12) Inhibitors

MMP-12, also known as macrophage elastase, is a zinc-dependent endopeptidase primarily secreted by macrophages. It plays a critical role in tissue remodeling and inflammation.[3] Dysregulation of MMP-12 activity is associated with chronic obstructive pulmonary disease (COPD), asthma, and cancer. Consequently, the development of selective MMP-12 inhibitors is a promising therapeutic strategy. This compound provides a key structural motif for the synthesis of potent and selective MMP-12 inhibitors.

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that are essential for the regulation of mitosis.[4] Overexpression of Aurora kinases is frequently observed in various human cancers and is linked to chromosomal instability and tumorigenesis. As such, Aurora kinases are attractive targets for cancer therapy. The aminothiazole core, derivable from this compound, has been identified as a privileged scaffold for the design of potent Aurora kinase inhibitors.[4][5]

N-Heterocyclic Indolyl Glyoxylamides

N-Heterocyclic indolyl glyoxylamides are a class of compounds that have demonstrated significant potential as anticancer agents.[1][2] The isothiazole ring, derived from this compound, can be incorporated into these complex structures to modulate their biological activity and pharmacokinetic properties.

Quantitative Biological Data

While the direct synthesis and biological evaluation of derivatives specifically from this compound are not extensively detailed in publicly available literature with specific IC50 values tied to this starting material, the broader classes of aminothiazole and isothiazole derivatives have shown significant promise. The following table summarizes representative quantitative data for these classes of compounds against their respective targets.

| Compound Class | Target | IC50/Ki Value | Reference |

| Aminothiazole Derivative | Aurora A Kinase | 1.2 nM (Ki) | [6] |

| Aminothiazole Derivative | Aurora B Kinase | 101 nM (Ki) | [6] |

| Stictamide A (Natural Product) | MMP-12 | 2.3 µM (IC50) | [7] |

| Thiazole Derivative | PI3Kα | 0.225 ± 0.01 μM (IC50) | [8] |

| Thiazol-5(4H)-one Derivative | Tubulin Polymerization | 9.33 nM (IC50) | [9] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis of the core starting material and for the biological evaluation of the target enzyme inhibitors.

Synthesis of this compound

A common method for the synthesis of 5-amino-3-methylisothiazole involves the ring-closure of a β-iminothioamide using an oxidizing agent. The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.

Example Protocol:

-

Preparation of β-iminothio-n-butyramide: This intermediate can be synthesized from commercially available starting materials.

-

Cyclization: To a solution of chloramine T trihydrate and sodium hydroxide in water, add powdered β-iminothio-n-butyramide.

-

The mixture is shaken for several hours and allowed to stand overnight.

-

The resulting solution is extracted with ether.

-

The dried ether extracts are treated with dry hydrogen chloride gas.

-

The precipitated crude this compound is collected by filtration. The product can be further purified by recrystallization.

In vitro Aurora Kinase Inhibition Assay

The inhibitory activity of synthesized compounds against Aurora kinases can be determined using a variety of in vitro kinase assays. A common method involves measuring the phosphorylation of a substrate peptide.

Example Protocol (Luminescence-based):

-

Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and a substrate peptide (e.g., Kemptide).

-

Compound Preparation: Serially dilute the test compounds in DMSO.

-

Kinase Reaction: In a 96-well plate, add the reaction buffer, ATP, the test compound, and the Aurora kinase enzyme.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Add a reagent (e.g., ADP-Glo™) to stop the reaction and measure the amount of ADP produced, which correlates with kinase activity.

-

Luminescence is measured using a plate reader. IC50 values are calculated from the dose-response curves.

In vitro MMP-12 Inhibition Assay

The inhibitory potency of compounds against MMP-12 can be assessed using a fluorogenic substrate assay.

Example Protocol (Fluorometric):

-

Reagent Preparation: Prepare an assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2).

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Enzyme Activation: Activate the pro-MMP-12 enzyme with a suitable activator (e.g., APMA).

-

Inhibition Reaction: In a 96-well plate, incubate the activated MMP-12 enzyme with the test compounds.

-

Substrate Addition: Add a fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the enzyme activity. IC50 values are determined by plotting the initial reaction rates against the inhibitor concentrations.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by these inhibitors is critical for elucidating their therapeutic effects and potential side effects.

Aurora Kinase Signaling Pathway

Aurora kinases are key regulators of mitosis. Aurora A is involved in centrosome maturation and separation, and spindle assembly. Aurora B is a component of the chromosomal passenger complex (CPC) and is crucial for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Inhibition of Aurora kinases leads to mitotic arrest, polyploidy, and ultimately apoptosis in cancer cells.

Synthesis of Aurora Kinase Inhibitors and their Mechanism of Action.

MMP-12 Signaling in Disease

MMP-12 contributes to disease pathogenesis through the degradation of extracellular matrix components and the processing of signaling molecules. In inflammatory diseases, MMP-12 can promote the migration of inflammatory cells. In cancer, it can either promote or inhibit tumor progression depending on the context, for instance, by modulating angiogenesis.

Inhibition of MMP-12 Secretion by Isothiazole-based Inhibitors.

Conclusion

This compound is a foundational molecule in the synthesis of a new generation of targeted therapeutics. Its utility in constructing potent inhibitors of MMP-12 and Aurora kinases highlights its significance in addressing unmet medical needs in oncology and inflammatory diseases. Further exploration of derivatives from this versatile scaffold holds considerable promise for the discovery of novel and effective drug candidates. The detailed protocols and pathway analyses provided in this guide are intended to facilitate and inspire future research in this exciting area of medicinal chemistry.

References

- 1. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance | Semantic Scholar [semanticscholar.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. US1910489A - Process for the preparation of amino-thiazoles - Google Patents [patents.google.com]

- 4. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 5. View of A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance [medwinpublisher.org]

- 6. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2020033288A1 - Prmt5 inhibitors - Google Patents [patents.google.com]

- 8. WO2000068214A1 - Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds - Google Patents [patents.google.com]

- 9. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 5-Amino-3-methylisothiazole hydrochloride from β-iminothiobutyramide

Application Note: Synthesis of 5-Amino-3-methylisothiazole Hydrochloride

Introduction

5-Amino-3-methylisothiazole and its hydrochloride salt are valuable heterocyclic building blocks in medicinal and agricultural chemistry. They serve as key intermediates in the synthesis of a variety of biologically active compounds, including kinase inhibitors and anticancer agents. This application note provides a detailed protocol for the synthesis of this compound from β-iminothiobutyramide via oxidative cyclization. The described methods are based on established procedures and are intended for researchers and professionals in drug development and chemical synthesis.

The synthesis involves the ring-closure of β-iminothiobutyramide using an oxidizing agent.[1] Several oxidizing agents can be employed for this transformation, including hydrogen peroxide, chloramine, and potassium persulfate.[1] This document will detail the protocols for each of these methods, allowing for flexibility based on available reagents and desired reaction conditions.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound using different oxidizing agents, as derived from literature precedents.

| Oxidizing Agent | Starting Material (β-iminothiobutyramide) | Reagent Quantities | Reaction Temperature | Yield | Reference |

| Hydrogen Peroxide | 2.32 g (0.02 mol) | 7 cc 30% H₂O₂ (0.06 mol), 10 cc 2N HCl | < 40°C | 0.44 g (hydrochloride salt) | US2871243A[1] |

| Chloramine | 11.6 g | Prepared from 9.2g NaOH, 7.15g Cl₂, 10.6cc aq. NH₃ | 12-18°C | Not explicitly stated for isolated hydrochloride | US2871243A[1] |

| Chloramine T | 2.3 g | 5.6 g Chloramine T trihydrate, 0.8 g NaOH | Not specified | 2.4 g (crude hydrochloride salt) | US2871243A[1] |

Experimental Protocols

Method 1: Synthesis using Hydrogen Peroxide

This protocol details the synthesis of this compound using hydrogen peroxide as the oxidizing agent.

Materials:

-

β-iminothiobutyramide

-

Hydrogen peroxide (30% w/v)

-

Hydrochloric acid (2N)

-

Sodium hydroxide solution

-

Ether

-

Ferrous sulfate solution

-

Magnesium sulfate

-

Dry hydrogen chloride gas

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

To an ice-cooled solution of 30% hydrogen peroxide (7 cc, 0.06 mol) in 2N hydrochloric acid (10 cc), slowly add powdered β-iminothiobutyramide (2.32 g, 0.02 mol) with stirring.

-

Maintain the reaction temperature below 40°C during the addition.

-

After the addition is complete, filter the solution.

-

Make the filtrate alkaline with sodium hydroxide solution.

-

Extract the aqueous solution with ether.

-

Wash the combined ether extracts with ferrous sulfate solution to remove any unreacted peroxide.

-

Dry the ether extract over magnesium sulfate.

-

Saturate the dried ether solution with dry hydrogen chloride gas to precipitate the this compound.

-

Collect the precipitate by filtration. The melting point of the product is approximately 200°C.[1]

Method 2: Synthesis using Chloramine

This protocol describes the synthesis using an in-situ prepared chloramine solution.

Materials:

-

β-iminothiobutyramide

-

Sodium hydroxide

-

Chlorine gas

-

Aqueous ammonia (d 0.88)

-

Ether

-

Dry hydrogen chloride gas

-

Ice

-

Standard laboratory glassware

Procedure:

-

Prepare a chloramine solution by passing chlorine gas (7.15 g) into an ice-cooled solution of sodium hydroxide (9.2 g) in water (44 cc) and ice (51 g).

-

Stir this solution into an ice-cooled solution of aqueous ammonia (10.6 cc) in water (147 cc) and ice (147 g).

-

To the resulting chloramine solution, add powdered β-iminothiobutyramide (11.6 g).

-

Maintain the temperature of the mixture between 12 and 18°C, adding more ice as necessary. A clear red solution should form after about 30 minutes.

-

Stir the solution for an additional 6 hours and then let it stand overnight.

-

Filter off any small amount of impurity and then extract the solution continuously with ether for 24 hours.

-

Dry the ether extract and cool it in an ice bath.

-

Treat the cooled ether solution with dry hydrogen chloride gas to precipitate the amine hydrochloride.

-

Collect the product by filtration.

Method 3: Synthesis using Chloramine T

This protocol utilizes the commercially available Chloramine T as the oxidizing agent.

Materials:

-

β-iminothiobutyramide

-

Chloramine T trihydrate

-

Sodium hydroxide

-

Water

-

Ether

-

Dry hydrogen chloride gas

-

Standard laboratory glassware

Procedure:

-

Shake β-iminothiobutyramide (2.3 g) for four hours with a solution of Chloramine T trihydrate (5.6 g) and sodium hydroxide (0.8 g) in water (50 cc).

-

Extract the resulting clear solution with ether.

-

Dry the combined ether extracts.

-

Treat the dried extracts with dry hydrogen chloride gas to precipitate the crude this compound (yields approximately 2.4 g).[1]

-

The crude product can be further purified, for example, by recrystallization, and characterized as the benzoyl derivative (M.P. 222-223°C).[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound from β-iminothiobutyramide.

Caption: General workflow for the synthesis of this compound.

Reaction Scheme

Caption: Reaction scheme for the formation of this compound.

References

Application Notes and Protocols for 5-Amino-3-methylisothiazole Hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-methylisothiazole hydrochloride is a versatile heterocyclic building block widely employed in organic synthesis. Its unique structural features, including a reactive amino group and a stable isothiazole core, make it a valuable precursor for the development of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates and pharmacologically relevant compounds, including precursors for Aurora kinase inhibitors, matrix metalloproteinase (MMP) inhibitors, and N-heterocyclic indolyl glyoxylamides.[1]

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 52547-00-9 | [1] |

| Molecular Formula | C₄H₆N₂S · HCl | [1] |

| Molecular Weight | 150.63 g/mol | [1] |

| Appearance | Powder | [1] |

| Melting Point | 300 °C (lit.) | [1] |

| Solubility | Soluble in water. | |

| Purity | Typically ~90% (may contain ~10% NH₄Cl) | [1] |

Safety: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Applications in Organic Synthesis

This compound serves as a key starting material for various chemical transformations, primarily involving the functionalization of its amino group.

Electrophilic Chlorination

The isothiazole ring can be functionalized via electrophilic substitution. A common application is the chlorination at the C4 position, yielding 5-amino-4-chloro-3-methylisothiazole, a valuable intermediate in agrochemical synthesis.

Experimental Protocol: Synthesis of 5-Amino-4-chloro-3-methylisothiazole

This protocol is adapted from patent literature and provides a robust method for the chlorination of this compound.

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Sulfuryl chloride (SO₂Cl₂)

-

Aqueous sodium hydroxide (for scrubbing off-gases)

-

Saturated sodium bicarbonate solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Suspend this compound (250 g, 1.66 mol) in dichloromethane (1.25 L) in a 3 L jacketed reactor equipped with a stirrer and a dropping funnel.

-

Cool the suspension to 8 °C using a circulating chiller.

-

Add sulfuryl chloride (146.8 mL, 1.83 mol) dropwise over 1 hour, ensuring the reaction temperature is maintained between 10 and 15 °C. Scrub any off-gases with aqueous sodium hydroxide.

-

Upon completion of the addition, the solid will dissolve, and a dense dark oil may separate.

-

To monitor the reaction, take an aliquot of the reaction mixture, basify it with saturated sodium bicarbonate solution, and extract with diethyl ether. Analyze the organic layer by ¹H NMR to confirm the absence of the starting material (singlet at δ 6.15 ppm).

-

Once the reaction is complete, carefully quench the reaction mixture by pouring it onto a mixture of ice and saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization or chromatography if necessary.

Quantitative Data:

| Reactant | Molar Equiv. | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| 5-Amino-3-methylisothiazole HCl | 1.0 | Dichloromethane | 1 hour (addition) | 10-15 | Not specified in source |

| Sulfuryl chloride | 1.1 |

Acylation Reactions